N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide
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Description
“N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C18H19NO4S2. It is related to “(4-(furan-2-yl)thiophen-2-yl)methanamine”, a compound with the molecular weight of 179.24 .
Molecular Structure Analysis
The molecular structure of “N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide” is defined by its molecular formula, C18H19NO4S2. This compound is related to “(4-(furan-2-yl)thiophen-2-yl)methanamine”, which has the InChI code 1S/C9H9NOS/c10-5-8-4-7 (6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 .Scientific Research Applications
Enzyme Inhibitory Potential
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide demonstrates significant enzyme inhibitory activity. Research has shown its potential in inhibiting enzymes such as α-glucosidase and acetylcholinesterase (AChE), indicating its relevance in therapeutic areas like diabetes and Alzheimer's disease. This was evidenced in a study that investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory capabilities (Abbasi et al., 2019).
Antibacterial and Anti-Inflammatory Potential
The compound has shown promising results in antibacterial and anti-inflammatory applications. A study focused on sulfonamides bearing a 1,4-benzodioxin ring, which exhibited significant antibacterial activity against various strains and inhibited lipoxygenase, an enzyme involved in inflammatory processes (Abbasi et al., 2017).
Corrosion Inhibition
In the field of materials science, this compound has been investigated for its potential as a corrosion inhibitor. For instance, related furan sulfonamide compounds have been tested and found effective in preventing mild steel corrosion in acidic mediums, suggesting similar potential for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide (Sappani & Karthikeyan, 2014).
Drug Design and Development
This compound's molecular structure allows it to be a candidate in drug design, particularly in developing anti-inflammatory and antithrombotic drugs. A study involving the docking of similar benzene sulfonamide analogs against enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase highlights its relevance in this domain (Sekhar et al., 2009).
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-2-9-22-15-5-7-17(8-6-15)25(20,21)19-12-16-11-14(13-24-16)18-4-3-10-23-18/h3-8,10-11,13,19H,2,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRMTGDIFIXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide |
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